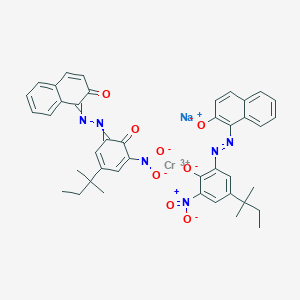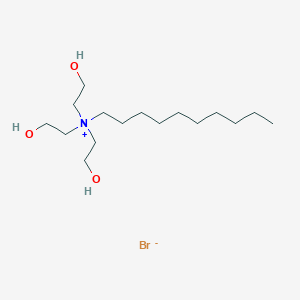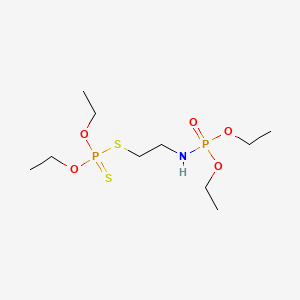![molecular formula C20H23Cl2NOS B13759455 [3-(3-chloro-5-oxo-6H-benzo[b][1]benzothiepin-6-yl)-2-methylpropyl]-dimethylazanium;chloride CAS No. 62674-85-5](/img/structure/B13759455.png)
[3-(3-chloro-5-oxo-6H-benzo[b][1]benzothiepin-6-yl)-2-methylpropyl]-dimethylazanium;chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[3-(3-chloro-5-oxo-6H-benzobbenzothiepin-6-yl)-2-methylpropyl]-dimethylazanium;chloride is a complex organic compound with a molecular formula of C20H23Cl2NOS and a molecular weight of 396.374 g/mol . This compound is known for its unique structure, which includes a benzothiepin ring system, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [3-(3-chloro-5-oxo-6H-benzobbenzothiepin-6-yl)-2-methylpropyl]-dimethylazanium;chloride typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the benzothiepin ring, chlorination, and subsequent quaternization to introduce the dimethylazanium group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process is designed to minimize waste and reduce production costs while adhering to stringent safety and environmental regulations .
Análisis De Reacciones Químicas
Types of Reactions
[3-(3-chloro-5-oxo-6H-benzobbenzothiepin-6-yl)-2-methylpropyl]-dimethylazanium;chloride undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to alter the oxidation state of the compound.
Substitution: Commonly involves replacing the chlorine atom with other functional groups
Common Reagents and Conditions
Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups .
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms .
Biology
In biological research, [3-(3-chloro-5-oxo-6H-benzobbenzothiepin-6-yl)-2-methylpropyl]-dimethylazanium;chloride is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids .
Medicine
The compound’s potential therapeutic properties are of interest in medicinal chemistry. Researchers are investigating its effects on various biological pathways and its potential as a drug candidate .
Industry
In the industrial sector, this compound is used in the development of new materials and as a precursor for manufacturing other chemical products .
Mecanismo De Acción
The mechanism of action of [3-(3-chloro-5-oxo-6H-benzobbenzothiepin-6-yl)-2-methylpropyl]-dimethylazanium;chloride involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress and signal transduction pathways .
Comparación Con Compuestos Similares
Similar Compounds
Methylammonium lead halides: These compounds share some structural similarities and are used in different applications, such as solar cells and light-emitting diodes.
Phenylephrine Related Compound F: Another compound with a similar structural motif, used in pharmaceutical applications.
Uniqueness
What sets [3-(3-chloro-5-oxo-6H-benzobbenzothiepin-6-yl)-2-methylpropyl]-dimethylazanium;chloride apart is its unique benzothiepin ring system, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .
Propiedades
Número CAS |
62674-85-5 |
|---|---|
Fórmula molecular |
C20H23Cl2NOS |
Peso molecular |
396.4 g/mol |
Nombre IUPAC |
[3-(3-chloro-5-oxo-6H-benzo[b][1]benzothiepin-6-yl)-2-methylpropyl]-dimethylazanium;chloride |
InChI |
InChI=1S/C20H22ClNOS.ClH/c1-13(12-22(2)3)10-16-15-6-4-5-7-18(15)24-19-9-8-14(21)11-17(19)20(16)23;/h4-9,11,13,16H,10,12H2,1-3H3;1H |
Clave InChI |
GDRRBGNXZZFRPK-UHFFFAOYSA-N |
SMILES canónico |
CC(CC1C2=CC=CC=C2SC3=C(C1=O)C=C(C=C3)Cl)C[NH+](C)C.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-Benzyl-3-(2-ethoxy-2-oxoethyl)-5,6-dimethyl-1H-benzo[d]imidazol-3-ium bromide](/img/structure/B13759384.png)



![8-ethyl-1-methyl-8aH-pyrazolo[4,3-b]quinolin-9-one](/img/structure/B13759406.png)
![3-[9-(2-Carboxyethyl)-22,23-bis(methoxycarbonyl)-14-(1-methoxyethyl)-4,10,15,24-tetramethyl-25,26,27,28-tetrazahexacyclo[16.6.1.13,6.18,11.113,16.019,24]octacosa-1,3,5,7,9,11(27),12,14,16,18(25),19,21-dodecaen-5-yl]propanoic acid](/img/structure/B13759408.png)
![9-ethyl-7-methylbenzo[c]acridine](/img/structure/B13759441.png)



